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Compound of Interest

Compound Name:
Methyl 4-hydroxy-3-

(trifluoromethyl)benzoate

Cat. No.: B056820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-hydroxy-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and

agrochemical research. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental

protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is summarized

below. Due to the limited availability of public experimental spectra, expected values based on

the analysis of structurally similar compounds are also provided for completeness and are

noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.68 Singlet 1H -OH

8.00-8.10 Multiplet 2H Aromatic H

7.07-7.20 Multiplet 1H Aromatic H

3.83 Singlet 3H -OCH₃

Solvent: DMSO-d₆,

400 MHz

¹³C NMR Data (Expected)

Chemical Shift (δ) ppm Assignment

~165 C=O (Ester)

~158 C-OH

~133 Aromatic CH

~128 (q) C-CF₃

~125 Aromatic CH

~123 (q) CF₃

~120 Aromatic C-CO

~118 Aromatic CH

~52 -OCH₃

Note: Expected values are based on the

analysis of substituted benzoates and

trifluoromethylated aromatic compounds. The

signals for the carbons attached to the

trifluoromethyl group will appear as quartets (q)

due to C-F coupling.
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Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Broad O-H Stretch

~3000-3100 Medium Aromatic C-H Stretch

~2850-2960 Medium Aliphatic C-H Stretch

~1720 Strong C=O Ester Stretch

~1600, ~1500 Medium C=C Aromatic Ring Stretch

~1250-1300 Strong Asymmetric C-O-C Stretch

~1100-1200 Strong C-F Stretch

~1050-1150 Strong Symmetric C-O-C Stretch

Mass Spectrometry (MS)
m/z Ion Identity

221.04 [M+H]⁺ (Calculated: 221.0423)

219.03 [M-H]⁻ (Calculated: 219.0275)

Based on Electrospray Ionization (ESI). The

provided measured value for the [M+H]⁺ ion is

221.0.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for compounds such as Methyl 4-hydroxy-3-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
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¹H NMR Acquisition: Proton spectra are recorded with a spectral width of approximately 16

ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of around 240 ppm,

using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a

significantly larger number of scans are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly onto the ATR crystal

(typically diamond or germanium) and pressure is applied to ensure good contact.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify the characteristic absorption bands of the functional groups present.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The

solution may be further diluted depending on the sensitivity of the instrument.
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Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a

liquid chromatography system (LC-MS), is used.

Ionization: The sample solution is introduced into the ESI source where it is nebulized and

ionized to form protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight,

or ion trap) where they are separated based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the

ions detected. For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions

are analyzed.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A logical workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-hydroxy-3-
(trifluoromethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b056820#spectroscopic-data-of-methyl-4-hydroxy-
3-trifluoromethyl-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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